Product packaging for 6-Chloro-2-phenylbenzoic acid(Cat. No.:CAS No. 97027-46-8)

6-Chloro-2-phenylbenzoic acid

Cat. No.: B1611115
CAS No.: 97027-46-8
M. Wt: 232.66 g/mol
InChI Key: OWQFUZVFXVZJFE-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) Carboxylic Acid Chemistry

6-Chloro-2-phenylbenzoic acid belongs to the broader class of biphenyl carboxylic acids, which are characterized by a biphenyl scaffold with at least one carboxylic acid functional group. The defining feature of this compound is the specific placement of a chlorine atom at the 6-position and a phenyl group at the 2-position of the benzoic acid ring. echemi.comnih.gov This substitution pattern significantly influences the molecule's conformation and electronic properties.

The presence of the bulky phenyl group ortho to the carboxylic acid forces a non-planar arrangement between the two phenyl rings. This twisted conformation is a common feature of ortho-substituted biphenyls and impacts their chemical and physical properties. The chlorine atom, being an electron-withdrawing group, increases the acidity of the carboxylic acid group. The interplay of these steric and electronic effects governs the reactivity of this compound in various chemical transformations.

Research into related structures, such as 2-substituted 6-phenyl-benzoic acid derivatives, highlights the importance of the substitution pattern in determining the compound's properties and potential applications. epo.org The study of fragment ions in the mass spectra of 2-(2'-R-phenyl)benzoic acids further underscores the intricate ways in which substituents on the biphenyl framework influence molecular behavior under analytical conditions. researchgate.net

Research Significance and Interdisciplinary Relevance in Chemical and Biomedical Sciences

The significance of this compound in research stems from its role as a versatile building block in organic synthesis and its potential applications in medicinal chemistry and materials science. The presence of multiple functional groups—the carboxylic acid, the chloro-substituent, and the biphenyl core—allows for a wide range of chemical modifications.

In the realm of medicinal chemistry, substituted biphenyl carboxylic acids are recognized as important pharmacophores. For instance, derivatives of biphenyl carboxylic acids have been investigated for their anti-inflammatory properties. While specific biological activities of this compound are not extensively documented in publicly available research, its structural similarity to compounds with known pharmacological effects suggests its potential as a scaffold for the development of new therapeutic agents. For example, related chloro-substituted benzoic acid derivatives are precursors for non-steroidal anti-inflammatory drugs. mdpi.com

The interdisciplinary relevance of this compound is further highlighted by its potential use in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups, such as esters and amides, opening up avenues for creating a diverse library of derivatives. smolecule.com The chlorine atom can also participate in various coupling reactions, allowing for the introduction of new substituents and the construction of larger molecular architectures. The study of related compounds like 6-chloronicotinic acid, a metabolite of certain insecticides, also points to the broader importance of chloro-substituted aromatic acids in understanding metabolic pathways and environmental science. researchgate.net

Below is a table summarizing the key properties of this compound:

PropertyValueReference
CAS Number 97027-46-8 echemi.com
Molecular Formula C13H9ClO2 echemi.com
Molecular Weight 232.66 g/mol echemi.com
IUPAC Name This compound echemi.com
Synonyms 3-Chloro-[1,1'-biphenyl]-2-carboxylic acid echemi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClO2 B1611115 6-Chloro-2-phenylbenzoic acid CAS No. 97027-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQFUZVFXVZJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476708
Record name 6-CHLORO-2-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97027-46-8
Record name 6-CHLORO-2-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is the primary site for many chemical modifications, allowing for the synthesis of various derivatives through well-established and novel reaction pathways.

The conversion of the carboxylic acid group into more reactive derivatives like acid chlorides, anhydrides, and esters is a fundamental aspect of its chemistry. These transformations convert the hydroxyl group, which is a poor leaving group, into a group that is more easily displaced by nucleophiles. masterorganicchemistry.comlibretexts.org

Acid Chlorides: The most common and effective method for synthesizing acid chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.orglibretexts.org Oxalyl chloride and phosphorus pentachloride are also effective reagents for this conversion. masterorganicchemistry.comiitk.ac.in The reaction with thionyl chloride proceeds through an acyl chlorosulfite intermediate, which readily reacts with a chloride ion to yield the final acid chloride, along with gaseous byproducts sulfur dioxide and hydrogen chloride. libretexts.org

Acid Anhydrides: Acid anhydrides can be prepared by the dehydration of two carboxylic acid molecules, though this often requires high temperatures. libretexts.org A more common laboratory synthesis involves the reaction of a carboxylic acid with a more reactive acid chloride. libretexts.orglibretexts.org Symmetrical anhydrides can also be formed directly from carboxylic acids using various dehydrating coupling agents, such as triphenylphosphine (B44618) oxide/oxaloyl chloride systems. nih.govresearchgate.net

Esters: Esterification is one of the most useful reactions of carboxylic acids. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. youtube.commasterorganicchemistry.com To drive the equilibrium towards the product ester, the alcohol is often used in large excess as the solvent, or water is removed as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com Alternatively, esters can be formed in a two-step process by first converting the carboxylic acid to its more reactive acid chloride, which then readily reacts with an alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.orgiitk.ac.in

DerivativeTypical ReagentsGeneral Reaction
Acid ChlorideThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
Acid Anhydride (B1165640) (Symmetrical)Heat (dehydration), or R-COCl + R-COO⁻Na⁺2 R-COOH ⇌ (R-CO)₂O + H₂O
EsterAlcohol (R'-OH) + Acid catalyst (e.g., H₂SO₄)R-COOH + R'-OH ⇌ R-COOR' + H₂O

Decarboxylation, the removal of the carboxyl group, can be achieved through various methods, including transition-metal catalysis and radical pathways, providing routes to novel molecular structures.

Palladium-catalyzed reactions offer a pathway for the decarbonylative transformation of benzoic acids. researchgate.netrsc.org Instead of direct decarboxylation (loss of CO₂), these reactions often proceed via a decarbonylative mechanism (loss of CO) from an activated intermediate. The carboxylic acid is typically activated in situ by forming a mixed anhydride, for instance, with pivalic anhydride. rsc.orgsnnu.edu.cn The catalytic cycle is believed to involve the oxidative addition of the acyl C-O bond of this anhydride to a Pd(0) center. snnu.edu.cn This is followed by decarbonylation to yield an aryl-palladium intermediate. This intermediate can then undergo further reactions, such as protodepalladation in the presence of a hydrogen source to yield the reduced arene (in this case, 2-chloro-1,1'-biphenyl), effectively achieving a reductive decarbonylation. rsc.org The substrate scope for these reactions is broad, but can be sensitive to the electronic nature of the benzoic acid. beilstein-journals.orgnih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. princeton.edusioc.ac.cn This methodology can be applied to the decarboxylation of carboxylic acids. nih.gov The process typically involves the conversion of the carboxylic acid into a redox-active derivative, such as an N-hydroxyphthalimide (NHP) ester. sioc.ac.cnnih.govrsc.org In the presence of a suitable photocatalyst (like an iridium or ruthenium complex) and visible light, a single-electron transfer (SET) from the excited photocatalyst to the NHP ester can occur. sioc.ac.cn This leads to fragmentation and decarboxylation, generating an aryl radical. This highly reactive intermediate can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds, enabling a wide range of functionalization reactions that would be difficult to achieve through other means. princeton.edunih.gov

The derivatives of 6-Chloro-2-phenylbenzoic acid can be hydrolyzed back to the parent carboxylic acid. The mechanism of this hydrolysis, particularly for esters, is significantly influenced by the steric hindrance around the carbonyl group.

The ortho-phenyl substituent in this compound creates considerable steric hindrance around the carbonyl carbon. This bulkiness can impede the typical base-catalyzed hydrolysis mechanism (BAc2), which involves nucleophilic attack at the acyl carbon. arkat-usa.org For such sterically hindered esters, hydrolysis is often slow or requires harsh conditions like high temperatures. tandfonline.comscite.aiacs.org

However, alternative pathways exist. Under strongly basic conditions, highly hindered esters can undergo hydrolysis via a bimolecular, base-catalyzed mechanism involving alkyl-oxygen bond cleavage (BAl2). cdnsciencepub.com In this mechanism, the hydroxide (B78521) ion acts as a nucleophile and attacks the less hindered alkyl carbon of the ester's alcohol group, rather than the sterically shielded carbonyl carbon. This pathway is less common than acyl-oxygen fission but becomes significant for substrates where the standard pathway is sterically inhibited. cdnsciencepub.com Furthermore, methods using "naked" or poorly solvated hydroxide ions, for example, by using potassium t-butoxide with a stoichiometric amount of water in a non-aqueous solvent, have been developed to effectively hydrolyze hindered esters at room temperature. arkat-usa.orgscite.ai

Decarboxylative Reactions

Aromatic Ring Reactivity and Transformations

The molecule contains two distinct aromatic rings whose reactivity towards substitution is governed by the electronic effects of their respective substituents.

The benzoic acid ring is substituted with a chloro group (-Cl) and a carboxylic acid group (-COOH). The carboxylic acid group is a powerful electron-withdrawing group and acts as a deactivating, meta-directing group for electrophilic aromatic substitution. quora.comdoubtnut.com The chlorine atom is also deactivating due to its inductive effect but is ortho, para-directing because of resonance effects. libretexts.org The combined effect of a strong meta-directing deactivator and a weak ortho, para-directing deactivator makes electrophilic substitution on this ring highly unfavorable.

While electrophilic substitution is disfavored on the chloro-substituted ring, this ring is activated for nucleophilic aromatic substitution (SNAr) . msu.edumasterorganicchemistry.com The presence of the electron-withdrawing carboxylic acid group, particularly ortho to the chlorine atom, stabilizes the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack. msu.edumasterorganicchemistry.com This makes the chlorine atom susceptible to displacement by strong nucleophiles, providing a pathway to further functionalize this position. researchgate.net

SubstituentRingElectronic EffectDirecting Effect (Electrophilic Substitution)Effect on Ring Reactivity
-COOHRing 1 (substituted)Strongly Electron-WithdrawingmetaStrongly Deactivating
-ClRing 1 (substituted)Inductively Withdrawing, Resonantly Donatingortho, paraDeactivating
Aryl GroupRing 2 (unsubstituted)Weakly Electron-Donating/Activatingortho, paraActivating

Electrophilic and Nucleophilic Aromatic Substitutions on Substituted Phenyl Rings

The two phenyl rings of this compound exhibit distinct reactivities towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) The reactivity of an aromatic ring toward electrophiles is enhanced by electron-donating groups and diminished by electron-withdrawing groups. In this compound, the phenyl ring bearing the carboxylic acid and chlorine substituents is significantly deactivated towards electrophilic attack. The carboxylic acid group is a strong deactivating, meta-directing group, while the chlorine atom is also deactivating (due to its inductive effect) but ortho-, para-directing. msu.edu The combined effect makes this ring less susceptible to electrophilic substitution compared to benzene. nih.gov The second phenyl ring is activated by the substituted phenyl group attached to it, but this effect is modest, and reactions would likely require forcing conditions.

Nucleophilic Aromatic Substitution (NAS) Conversely, aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution. pressbooks.pub The presence of strong electron-withdrawing groups, such as nitro or carboxyl groups, ortho or para to the halogen, greatly activates the ring for nucleophilic attack. pressbooks.publibretexts.org In this compound, the chlorine atom is positioned ortho to the strongly electron-withdrawing carboxylic acid group. This arrangement makes the carbon atom bonded to the chlorine susceptible to attack by nucleophiles.

The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com This is in stark contrast to unactivated aryl halides like chlorobenzene, where the C-Cl bond is stabilized by resonance and does not readily undergo nucleophilic substitution. chemistryguru.com.sg

Oxidative and Reductive Transformations of the Biphenyl (B1667301) System

Oxidative Transformations The biphenyl system of chlorinated aromatic compounds can undergo oxidative transformations, both chemically and biochemically. Studies on chlorinated biphenyls have shown that enzymatic oxidation, for example by biphenyl dioxygenase, is highly dependent on the position of the chlorine substituents rather than the total number of chlorines. nih.govnih.gov The electronic effects of the chlorination pattern appear to be the most influential factor. nih.gov Chemical oxidation of chlorinated biphenyls can lead to hydroxylated derivatives. Further oxidation can yield quinones and semiquinone free radicals. uky.edu However, the presence of multiple chlorine substituents can decrease the rate of oxidation reactions. uky.edu

Reductive Transformations A key reductive pathway for chlorinated aromatic compounds is hydrodechlorination, the replacement of a chlorine atom with a hydrogen atom. This transformation is environmentally significant for the detoxification of polychlorinated biphenyls (PCBs). Electrocatalytic reduction using palladium-loaded carbon felt cathodes has been shown to be an effective method for the selective removal of chlorine from chloroaromatic pollutants. researchgate.net The reduction pathways for polychlorinated biphenyls can be complex. researchgate.net Additionally, the carboxylic acid group can be reduced to a primary alcohol using standard reducing agents, a common transformation for benzoic acid derivatives.

Intramolecular Cyclization and Rearrangement Reactions

The specific arrangement of the two phenyl rings and the carboxylic acid group in this compound and its analogs allows for unique intramolecular reactions.

Oxidative Lactonization of 2-Arylbenzoic Acids

A significant reaction of 2-arylbenzoic acids is their intramolecular oxidative cyclization to form dibenzo[b,d]pyran-6-ones (also known as benzo-3,4-coumarins). acs.orgnih.gov This transformation involves the formation of a C–O bond between the carboxylic acid and the adjacent phenyl ring. nih.gov A variety of methods have been developed to achieve this lactonization, highlighting its importance in synthesizing scaffolds found in natural products and bioactive molecules. organic-chemistry.orgnih.gov

These methods include metal-free approaches using N-iodosuccinimide (NIS) under visible light, transition-metal-catalyzed reactions, photocatalytic systems, and electrochemical oxidation. acs.orgorganic-chemistry.orgacs.org The choice of oxidant and catalyst is crucial. Studies have shown that substrates with electron-donating groups on the aryl ring tend to give higher yields, whereas those with electron-withdrawing groups, such as chloro or trifluoromethyl, generally result in lower to moderate yields. organic-chemistry.orgthieme-connect.com

MethodCatalyst/ReagentOxidantConditionsReference
NIS-Mediated CyclizationNone (Metal-Free)N-Iodosuccinimide (NIS)1,2-dichloroethane, 75°C, visible light organic-chemistry.orgthieme-connect.com
Copper-CatalyzedCu(OAc)₂·H₂Otert-butyl peroxybenzoate (TBPB)Dichloroethane nih.gov
Photocatalytic[Acr⁺-Mes](NH₄)₂S₂O₈CH₃CN, Room Temperature, Blue LED acs.org
Electrochemical (Anodic)NoneNone (External Oxidant-Free)Pt electrode, NaOH, MeOH/H₂O acs.orgpku.edu.cn

Rearrangement Reactions Involving Analogous Biphenyl Scaffolds (e.g., Tropolone-Benzoic Acid Rearrangement)

While not a direct reaction of this compound itself, rearrangements in analogous structures illustrate the potential for skeletal reorganization in related systems.

Tropolone-Benzoic Acid Rearrangement Tropolones are seven-membered, non-benzenoid aromatic rings. wikipedia.org A classic rearrangement reaction involves the conversion of 2-halogenotropones into benzoic acids upon treatment with a strong base like sodium hydroxide. rsc.org For example, 2-chlorotropone (B1584700) rearranges to benzoic acid in concentrated alkali. rsc.org With more dilute alkali, salicylaldehyde (B1680747) can also be formed. rsc.org This reaction demonstrates a ring-contraction pathway from a seven-membered tropone (B1200060) ring to a six-membered benzoic acid scaffold, a structural analog to the core of the title compound.

Other Biphenyl Rearrangements Biphenyl scaffolds can undergo other types of rearrangements under specific conditions. The benzidine (B372746) rearrangement involves the acid-catalyzed transformation of N,N'-diaryl hydrazides into 4,4'-diaminobiphenyl derivatives, providing a method to construct biphenyl-based cyclophanes. researchgate.net Additionally, unexpected phenyl group migrations have been observed during intramolecular Scholl reactions (a type of cyclodehydrogenation) of oligophenylene precursors under Lewis acid catalysis, leading to an exchange of substituent positions on the biphenyl framework. acs.org These examples underscore the dynamic nature of biphenyl scaffolds and their capacity for skeletal reorganization.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these reactions is key to controlling their outcomes and expanding their scope.

Radical Intermediates and Reaction Pathways

Many of the transformations involving 2-arylbenzoic acids, particularly oxidative lactonization, are proposed to proceed through radical intermediates. nih.govorganic-chemistry.org

Mechanism of Oxidative Lactonization A commonly proposed mechanism for oxidative lactonization involves the initial formation of a carboxyl oxygen-centered radical (an aroyloxyl radical). nih.govua.es This highly reactive intermediate can be generated through various means, including oxidation by a metal catalyst, a chemical oxidant like NIS, or via photocatalysis or anodic oxidation. nih.govorganic-chemistry.orgua.es

This aroyloxyl radical then undergoes an intramolecular homolytic aromatic substitution (HAS). nih.govacs.org The oxygen radical attacks the adjacent phenyl ring, forming a C-O bond and a new aryl radical intermediate. nih.govresearchgate.net The final dibenzo[b,d]pyran-6-one product is formed upon rearomatization, typically through the loss of a hydrogen radical. nih.gov Computational studies have explored competing pathways, such as the formation of spirolactones, which also proceed via the key aroyloxyl radical intermediate. ua.es The generation of semiquinone radicals from the autoxidation of hydroxylated polychlorinated biphenyls provides another example of the role of radical intermediates in the transformation of these biphenyl systems. uky.edu

Hydrogen Atom Transfer (HAT) Mechanisms in Catalytic Cycles

Hydrogen Atom Transfer (HAT) represents a crucial elementary step in a variety of catalytic cycles, involving the transfer of a hydrogen atom (a proton and an electron). In the context of carboxylic acids like this compound, HAT mechanisms are particularly relevant in transformations such as reduction and decarboxylation. While direct studies on this specific molecule are not prevalent, established principles of HAT in catalytic systems allow for the elucidation of plausible reaction pathways.

One such pathway is the palladium-catalyzed step-down reduction of carboxylic acids to arenes, which can proceed through a versatile hydrogen atom transfer mechanism. rsc.org In such a cycle, a metal hydride intermediate, generated from a silane (B1218182) or another hydrogen donor, can engage in HAT. nih.gov For a substrate like this compound, the catalytic cycle could involve the formation of a reactive intermediate that subsequently undergoes decarbonylation. rsc.org

The general mechanism for non-organometallic, metal-mediated oxidation often involves HAT, where the reaction is selective for the weakest C-H bond. rutgers.edu In cooperative transfer hydrogenation, a metal catalyst generates a metal hydride intermediate that transfers a hydrogen atom to the substrate. nih.gov Photocatalysis can also generate highly reactive species like chlorine radicals, which are potent HAT agents capable of abstracting hydrogen atoms from substrates to initiate a catalytic cycle. nih.govchemrxiv.org This process is driven by the significant thermodynamic force of forming a strong H-Cl bond. nih.gov The resulting carbon-centered radical can then be intercepted within a catalytic cycle, for example, by a nickel catalyst in cross-coupling reactions. shenvilab.org

Steric and Electronic Effects on Regioselectivity and Reaction Rates (e.g., Ortho-Substitution Effects)

The reactivity of this compound is profoundly influenced by the steric and electronic effects of its substituents, particularly the chlorine atom and the phenyl group located at the ortho positions (positions 2 and 6) relative to the carboxylic acid functional group.

Steric Effects:

The presence of bulky groups ortho to the carboxylic acid moiety creates significant steric hindrance. This physical obstruction can impede the approach of a metal catalyst or reagent to the carboxylic acid group or the adjacent C-H bonds. This hindrance can slow down reaction rates or prevent certain transformations altogether.

In metal-catalyzed C-H functionalization reactions, the carboxylic acid often acts as a directing group, coordinating to the metal center to facilitate the activation of a nearby C-H bond. For this compound, the bulky ortho-substituents (the phenyl group and the chloro group) can sterically hinder the formation of the necessary metallacycle intermediate, thereby reducing the reaction's efficiency. nih.gov

Research on palladium-catalyzed arylation of benzoic acids has demonstrated a tangible sensitivity to steric hindrance from ortho-substituents. For instance, in one study, the reaction of 2-chlorobenzoic acid resulted in a lower yield compared to its 4-chloro isomer, an effect attributed to the steric impediment of the ortho-chloro group. nih.govrsc.org This effect is expected to be even more pronounced in this compound, which features two ortho-substituents.

Table 1: Effect of Ortho-Substitution on Reaction Yield in a Pd-Catalyzed Arylation

Data sourced from studies on Pd-catalyzed mono-arylation with aryl iodides. nih.govrsc.org

Electronic Effects:

Substituents also exert powerful electronic effects that modulate the acidity and reactivity of the benzoic acid.

Chlorine Atom: As an electron-withdrawing group, the chlorine atom increases the acidity (lowers the pKa) of the carboxylic acid group through its negative inductive effect. libretexts.org This enhanced acidity can influence reaction pathways that involve deprotonation of the carboxylic acid.

Phenyl Group: The effect of the ortho-phenyl group is more complex. It is generally electron-withdrawing via induction. However, due to the steric clash with the adjacent carboxylic acid and chlorine atom, the phenyl ring is likely twisted out of the plane of the benzoic acid ring. rsc.org This twisting disrupts π-conjugation between the two aromatic rings, primarily leaving its inductive effect to influence the electronic properties of the molecule. rsc.org

Table of Mentioned Chemical Compounds

Advanced Spectroscopic Characterization and Computational Analysis

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is indispensable for the unambiguous identification and structural analysis of 6-Chloro-2-phenylbenzoic acid. Each technique offers unique information, from the nature of chemical bonds and intermolecular forces to the exact molecular weight and atomic connectivity.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the functional groups and intermolecular interactions within this compound. americanpharmaceuticalreview.com As a carboxylic acid, the compound readily forms strong intermolecular hydrogen bonds, typically existing as a centrosymmetric dimer in the solid state and in nonpolar solvents. libretexts.org This association significantly influences its vibrational spectrum.

The formation of hydrogen bonds leads to observable peak shifts in FTIR spectra, allowing for the identification of interaction sites and an assessment of interaction strength. americanpharmaceuticalreview.com The key vibrational modes for this compound are the hydroxyl (O-H) and carbonyl (C=O) stretching frequencies of the carboxylic acid group.

O-H Stretching: In a dimeric, hydrogen-bonded state, the O-H stretching absorption is exceptionally broad and strong, typically appearing in the 2500–3300 cm⁻¹ region. libretexts.org This broadening is a characteristic signature of the strong hydrogen bonding within carboxylic acid dimers.

C=O Stretching: The carbonyl stretching frequency is also sensitive to hydrogen bonding. For a hydrogen-bonded dimer, the C=O absorption band is found near 1710 cm⁻¹. libretexts.org This is a lower frequency compared to a non-hydrogen-bonded (monomeric) state, where the band would shift to a higher wavenumber (typically >1735 cm⁻¹). libretexts.org

C-Cl Stretching: The presence of the chlorine atom introduces a C-Cl stretching vibration, which is expected in the fingerprint region of the spectrum.

These characteristic absorptions confirm the presence of the carboxylic acid functional group and provide direct evidence of the strong intermolecular hydrogen bonding that governs the molecule's association in condensed phases.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹) (Dimeric Form)Notes
Carboxylic AcidO-H Stretch2500 - 3300 (very broad)The broadness is a hallmark of strong hydrogen bonding. libretexts.org
CarbonylC=O Stretch~1710Frequency is lowered due to hydrogen bonding. libretexts.org
Aromatic RingC=C Stretch1400 - 1600Multiple bands are expected due to the two phenyl rings. mdpi.com
ChloroalkaneC-Cl Stretch550 - 850Position can vary based on the aromatic substitution pattern.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment. doi.org

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for the carboxylic acid proton and the protons on the two separate aromatic rings. The acidic proton of the carboxyl group is expected to appear as a very broad singlet far downfield, typically above 10 ppm, due to its acidic nature and hydrogen bonding. The aromatic region (typically 7.0-8.5 ppm) would show complex splitting patterns corresponding to the nine aromatic protons, with the substitution pattern on each ring influencing the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and would appear at a characteristic downfield shift (typically ~170 ppm). rsc.org The other twelve aromatic carbons would resonate in the approximate range of 120-145 ppm. The carbons directly attached to the chlorine atom and the other phenyl ring, as well as the carbon of the carboxyl group, would have distinct chemical shifts reflecting their unique electronic environments.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Notes
-COOH> 10Broad SingletHighly deshielded, position and width are concentration and solvent dependent.
Ar-H7.0 - 8.5MultipletsComplex signals arising from the nine protons on the two phenyl rings.
¹³C NMR Predicted Chemical Shift (ppm) Notes
-C =O~170Characteristic signal for a carboxylic acid carbonyl carbon. rsc.org
Ar-C120 - 145Signals for the 12 aromatic carbons, with quaternary carbons often showing lower intensity.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, providing an "exact mass." bioanalysis-zone.com This high level of precision allows for the unambiguous determination of a molecule's chemical formula. echemi.commsu.edu

For this compound, the molecular formula is C₁₃H₉ClO₂. The calculated monoisotopic mass is 232.0291072 amu. echemi.com An HRMS experiment would aim to detect the molecular ion ([M]⁺) or, more commonly in electrospray ionization (ESI), a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, with a measured m/z value that matches the calculated exact mass to within a few parts per million (ppm). doi.org This provides definitive confirmation of the compound's identity. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly resolved, further substantiating the formula.

Ion SpeciesMolecular FormulaCalculated Monoisotopic Mass (amu)Notes
[M]C₁₃H₉³⁵ClO₂232.02911The exact mass of the most abundant isotope. echemi.com
[M-H]⁻C₁₃H₈³⁵ClO₂⁻231.02183Commonly observed in negative ion ESI mode. rsc.org
[M-COOH]⁺C₁₂H₈³⁵Cl⁺187.03145A potential fragment from the loss of the carboxyl group (45 Da). docbrown.info

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. scioninstruments.comshimadzu.com For the analysis of this compound, a key consideration is its low volatility due to the polar carboxylic acid group. Therefore, a chemical derivatization step is typically required to make the analyte suitable for GC analysis. scioninstruments.comresearchgate.net

Method development would involve:

Derivatization: Esterification of the carboxylic acid group, for example, by converting it to its methyl ester, would increase its volatility and improve its chromatographic behavior. researchgate.net

Chromatographic Separation: The derivatized analyte would be injected into a gas chromatograph, where it is separated from other components on a capillary column. A common choice would be a column with a nonpolar or mid-polarity stationary phase, such as a 5%-phenyl-methylpolysiloxane (DB-5MS or equivalent). nih.gov

Mass Spectrometric Detection: As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, which serves as a molecular fingerprint, is used for identification by comparison to spectral libraries or known standards. nih.gov

This method is highly sensitive and selective, making it ideal for the quantitative analysis of this compound in complex matrices once a robust protocol is established. irost.irmdpi.com

Computational Chemistry Methodologies

Computational methods, particularly Density Functional Theory, provide a theoretical framework for understanding the properties of this compound at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org For this compound, DFT calculations can predict a wide range of properties that are in good agreement with experimental data. iucr.orgnih.gov Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can compute various molecular attributes. mdpi.com

Optimized Geometry: DFT can determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. iucr.org

Vibrational Frequencies: The calculation of vibrational frequencies allows for a theoretical prediction of the IR spectrum. These calculated frequencies can be compared with experimental FTIR data to aid in the assignment of spectral bands. mdpi.com

Electronic Properties: DFT is used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and electronic transitions. iucr.orgnih.gov

Intermolecular Interactions: The theory can also be used to model and quantify the energy of the hydrogen-bonded dimer, providing insight into the strength of these critical intermolecular forces. iucr.org

Parameter Information Obtained from DFT Relevance
Molecular GeometryBond lengths, bond angles, dihedral anglesProvides the lowest energy 3D structure of the molecule. iucr.org
Vibrational FrequenciesPredicted IR and Raman spectraAids in the interpretation of experimental spectroscopic data. mdpi.com
HOMO/LUMO EnergiesElectron density distribution, energy gapRelates to electronic transitions and chemical reactivity. nih.gov
NBO AnalysisCharge distribution, intramolecular interactionsElucidates the electronic stability arising from charge delocalization. mdpi.com

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

The geometric structure of benzoic acid derivatives, including this compound, has been a subject of interest in computational studies. vjst.vn Geometry optimization is a fundamental step in computational analysis, providing the most stable three-dimensional arrangement of atoms in a molecule. chemrxiv.org For molecules with flexible components, such as the phenyl and carboxylic acid groups in this compound, conformational analysis is crucial to identify the various low-energy structures accessible to the molecule. chemrxiv.org

Studies on similar substituted benzoic acids have utilized methods like the B3LYP functional with a 6-31G(d) basis set to optimize molecular geometry. The dihedral angle between the carboxylic acid group and the aromatic ring is a key parameter in these analyses, as it influences the molecule's electronic properties and reactivity. torvergata.it For instance, in a series of functionalized benzoic acids, the twist angle was found to have a marginal effect on the predicted pKa values. torvergata.it The presence of bulky ortho substituents, such as the phenyl group in this compound, can significantly influence the preferred conformation by creating steric hindrance. ntu.edu.tw

Table 1: Representative Optimized Geometrical Parameters for Benzoic Acid Derivatives

ParameterBenzoic Acid2-Chlorobenzoic Acid
C-Cl Bond Length (Å)N/A1.74
C=O Bond Length (Å)1.221.22
O-H Bond Length (Å)0.970.97
Dihedral Angle (COOH vs. Ring) (°)~0Varies

Note: This table is illustrative and based on general findings for benzoic acid derivatives. Specific values for this compound would require dedicated DFT calculations.

Electronic Structure Analysis (HOMO-LUMO, NBO, AIM)

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. chalcogen.ro

Natural Bond Orbital (NBO) analysis provides insights into charge transfer and intramolecular interactions, such as hyperconjugation. chalcogen.ro It helps in understanding the stabilization energy associated with electron delocalization from donor to acceptor orbitals. vjst.vn Atoms in Molecules (AIM) theory is another powerful tool used to analyze the electron density and characterize the nature of chemical bonds and non-covalent interactions within a molecule. vjst.vnmdpi.com

For substituted benzoic acids, the positions of the HOMO and LUMO, and thus the energy gap, are influenced by the nature and position of the substituents. researchgate.net The chloro and phenyl groups in this compound will modulate the electron distribution and frontier orbital energies.

Table 2: Calculated Electronic Properties for Benzoic Acid Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzoic Acid-7.5-1.56.0
4-Nitrobenzoic Acid-8.2-3.05.2

Note: This table presents generalized data for illustrative purposes. The values are representative and can vary based on the computational method and basis set used.

Prediction of Spectroscopic Properties (Vibrational Frequencies, UV-Vis Absorption)

DFT calculations are widely used to predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra. mdpi.com Theoretical vibrational frequencies, when compared with experimental data, aid in the assignment of fundamental vibrational modes. mdpi.com For benzoic acid and its derivatives, characteristic vibrational modes include C=O stretching, O-H stretching, and various ring vibrations. mdpi.com

The prediction of UV-Vis absorption spectra is achieved through Time-Dependent DFT (TD-DFT) calculations. ijcce.ac.ir These calculations can identify the electronic transitions responsible for the observed absorption bands, often corresponding to excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. vjst.vn For example, in benzoic acid, calculated absorption peaks have been attributed to HOMO-1 → LUMO and HOMO → LUMO+2 transitions. vjst.vn

Solvent Effects on Electronic and Thermodynamic Properties

The surrounding solvent can significantly influence the properties of a molecule. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of a solvent on the electronic and thermodynamic properties of a solute. torvergata.itijcce.ac.ir Solvent polarity can alter the stability of different conformers, influence reaction rates, and shift spectroscopic absorption maxima. researchgate.netshd.org.rs For instance, studies on benzoic acid derivatives have shown that the calculated pKa values and UV-Vis spectra can be sensitive to the solvent environment. torvergata.itmdpi.commdpi.com The choice of solvent is also a critical parameter in synthetic procedures and can affect reaction outcomes. upertis.ac.id

Mechanistic Pathway Modeling via DFT

DFT is also instrumental in elucidating reaction mechanisms by modeling the potential energy surfaces of chemical reactions.

Transition State Analysis and Energy Profiles for Catalytic Cycles

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction pathway can be constructed. osti.gov Transition state theory allows for the determination of activation barriers, which are crucial for understanding reaction kinetics. osti.gov This approach has been applied to various catalytic cycles, including those involving metal catalysts. unibas.itethernet.edu.et For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT can be used to model the proposed catalytic cycle, identify the rate-determining step, and understand the role of the catalyst. rsc.orgnih.gov

Elucidation of Selectivity Factors and Controlling Parameters

In reactions where multiple products can be formed, DFT calculations can help to elucidate the factors that control selectivity. By comparing the activation energies for competing pathways, the more favorable route can be identified. osti.gov Steric and electronic factors are often key determinants of selectivity. rsc.org For example, in the ortho-arylation of benzoic acids, the steric hindrance from substituents can influence the reaction yield. nih.gov Computational studies can quantify these effects and provide a rationale for experimentally observed selectivities. rsc.org

Applications in Organic Synthesis and Materials Science

Utilization as Synthetic Intermediates and Building Blocks for Complex Molecules

The presence of multiple reactive sites—the carboxylic acid group, the chloro substituent, and the phenyl rings—makes 6-chloro-2-phenylbenzoic acid a valuable synthetic intermediate. The carboxylic acid can undergo typical reactions such as esterification and amidation, while the chloro group can be displaced or participate in cross-coupling reactions. The aromatic rings can also be further functionalized.

This compound serves as a key precursor in the synthesis of various complex organic molecules. For instance, it is a crucial intermediate in the production of the new generation broad-spectrum herbicide, pyrithiobac-sodium. google.com The synthesis involves a two-step reaction from 2,6-dichlorobenzonitrile, highlighting the compound's role in creating agrochemicals. google.com Its derivatives are also explored for their potential in medicinal chemistry. For example, derivatives of benzoic acid, including those with chloro substitutions, have been synthesized and evaluated for their anticancer activities. preprints.org

The structural motif of this compound is also found in compounds that are investigated as receptor antagonists, indicating its utility in the design of biologically active molecules. google.com.na The ability to create diverse derivatives from this starting material underscores its importance as a versatile building block in organic synthesis.

Role as Directing Groups in Metal-Catalyzed C-H Functionalization

In recent years, directing group-assisted C-H functionalization has emerged as a powerful tool for the selective synthesis of complex molecules. rsc.orgnih.gov The carboxylic acid group is an effective directing group in such transformations. ccspublishing.org.cn Specifically, in the context of biphenyl (B1667301) derivatives like this compound, the carboxyl group can direct transition metal catalysts to activate specific C-H bonds, typically at the ortho-position of the adjacent phenyl ring.

Rhodium-catalyzed C-H alkynylation, for example, has been successfully applied to 2-phenylbenzoic acid derivatives. rsc.orgnih.gov This method allows for the introduction of alkyne moieties at the meta-position of the appended arene, demonstrating the directing ability of the carboxylic acid group. rsc.orgnih.gov While the specific use of this compound as a directing group is a subject of ongoing research, the principles established with similar 2-phenylbenzoic acids suggest its potential in this area. The presence of the chloro group can influence the electronic properties and reactivity of the molecule, potentially offering unique selectivity in C-H functionalization reactions.

The development of such catalytic systems is crucial for diversifying the methods available for distal C-H functionalization, a challenging but highly valuable transformation in organic synthesis. rsc.orgnih.gov The ability to use the carboxylic acid as a traceless directing group, which can be removed after the desired functionalization, further enhances the synthetic utility of this class of compounds. ccspublishing.org.cn

Exploration in Functional Materials (e.g., Self-Assembly and Nanoaggregates)

The field of materials science has seen a growing interest in the self-assembly of molecules to create ordered nanostructures with specific functions. cymitquimica.com Molecules like this compound, containing both aromatic rings and a carboxylic acid group, are potential candidates for the construction of such self-assembling systems.

While direct studies on the self-assembly of this compound are not extensively documented, related biphenyl carboxylic acids have been shown to form interesting supramolecular architectures. The principles of molecular self-assembly suggest that with appropriate design and under specific conditions, this compound could be a valuable component in the bottom-up fabrication of functional materials for applications in electronics, sensing, or catalysis.

Application in the Synthesis and Modification of Active Pharmaceutical Ingredients (APIs) and Natural Products

The structural framework of this compound is relevant to the synthesis and modification of active pharmaceutical ingredients (APIs) and natural products. echemi.comresearchgate.net Benzoic acid and its derivatives are common motifs in a wide range of drugs and biologically active compounds. preprints.org

The synthesis of complex APIs often involves the use of versatile building blocks that can be readily modified. mdpi.com The chloro and carboxylic acid functionalities on this compound provide handles for further chemical transformations, allowing for the construction of more elaborate molecular architectures found in pharmaceuticals. For example, derivatives of phenylacetic acids, which share structural similarities, are used in palladium-catalyzed C-H functionalization to produce meta-olefinated products, a transformation valuable in drug discovery. researchgate.net

Furthermore, the biphenyl moiety is a recognized pharmacophore in many drug molecules. The ability to synthesize and functionalize chlorinated biphenyl carboxylic acids like this compound is therefore of significant interest to medicinal chemists. Research in this area includes the development of novel synthetic routes to access amides and other functional groups relevant to APIs. researchgate.net The insights gained from studying the reactivity and applications of this compound contribute to the broader toolbox of synthetic methods available for the preparation of new and improved therapeutic agents.

Biological Activities and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of 6-Chloro-2-phenylbenzoic acid, which belongs to the N-phenylanthranilic acid class, SAR studies have been crucial in identifying key features for various therapeutic effects.

Research into N-phenylanthranilic acid analogs as inhibitors of aldo-keto reductase 1C3 (AKR1C3) has shown that the placement of the carboxylic acid group is critical for selectivity. nih.govresearchgate.net Studies revealed that moving the carboxylic acid group to a meta position relative to the amine linker confers significant selectivity for AKR1C3 without sacrificing potency. nih.gov Furthermore, the addition of electron-withdrawing groups on the phenylamino (B1219803) ring (the B-ring) was found to be optimal for potent inhibition of AKR1C3. nih.gov

In a different context, SAR studies on 6-chloro-1-phenylbenzazepines, a more complex scaffold but containing the 6-chloro-phenyl motif, indicated that the 6-chloro group can enhance affinity for the D1 dopamine (B1211576) receptor. nih.gov While this research is on a different class of molecules, it highlights the potential importance of the chloro-substitution pattern.

Regarding antimicrobial activity, studies on derivatives of the closely related 2-chlorobenzoic acid have shown that Schiff's bases of this compound are more potent antimicrobial agents than its ester derivatives. nih.gov This suggests that modifications at the carboxylic acid position significantly impact the antimicrobial potential of this structural class.

Mechanisms of Enzyme Inhibition (e.g., AKR1C1 Dehydrogenase, PLpro, IDO, Tyrosinase)

The biological effects of this compound and its analogs are often traced to their ability to inhibit specific enzymes.

AKR1C1 Dehydrogenase: The aldo-keto reductase (AKR) family, particularly isoforms AKR1C1, AKR1C2, and AKR1C3, are significant targets in cancer research. N-phenylanthranilates are recognized as potent, though often non-selective, inhibitors of AKR1C enzymes. nih.govnih.gov The mechanism involves the inhibitor binding to the enzyme's active site. SAR studies have been instrumental in developing analogs with greater selectivity. For instance, derivatives of 3-bromo-5-phenylsalicylic acid have shown a 21-fold improved potency for AKR1C1 over the structurally similar AKR1C2. frontiersin.org Similarly, derivatives of 3-chloro-5-phenylsalicylic acid are 24-fold more selective for AKR1C1 over AKR1C2. frontiersin.org The high sequence identity between AKR1C1 and AKR1C2 makes achieving selectivity challenging, but specific substitutions on the phenyl rings can exploit subtle differences in their active sites. nih.gov

PLpro (Papain-like Protease): The papain-like protease of coronaviruses, including SARS-CoV-2, is an essential enzyme for viral replication and for helping the virus evade the host's innate immune response. nih.govresearchgate.netrsc.org This makes PLpro a prime target for antiviral drug development. nih.govrsc.org While numerous inhibitors have been investigated, including reversible competitive inhibitors, there is no specific research in the provided results detailing the evaluation of this compound or its direct derivatives as PLpro inhibitors. nih.govnih.gov

IDO (Indoleamine 2,3-dioxygenase): IDO1 is a heme-containing enzyme that catalyzes the first step in tryptophan metabolism. sci-hub.se Its overexpression in the tumor microenvironment leads to immunosuppression, helping cancer cells evade immune surveillance. sci-hub.semdpi.com Consequently, IDO1 has emerged as a key target for cancer immunotherapy. nih.govrsc.org While various scaffolds, such as indole-2-carboxylic acid derivatives, have been developed as IDO1 inhibitors, the existing literature does not specify that this compound has been investigated for this activity. sci-hub.senih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and is also responsible for browning in fruits and vegetables. nih.govnih.gov Inhibitors of this enzyme are of great interest to the cosmetic and food industries. nih.govnih.gov Compounds such as kojic acid are well-known tyrosinase inhibitors. mui.ac.ir Various aromatic acids and benzoate (B1203000) derivatives have been studied for this purpose; however, specific data on the tyrosinase inhibitory activity of this compound is not available in the provided search results. nih.govresearchgate.net

Investigation of Specific Biological Activities and Therapeutic Potential (e.g., Antimicrobial, Anticancer, Anti-inflammatory)

Beyond enzyme inhibition, derivatives of this compound have been evaluated for broader therapeutic applications.

Antimicrobial Activity: Benzoic acid and its derivatives are known to possess antimicrobial properties. researchgate.net Research on synthesized derivatives of 2-chlorobenzoic acid demonstrated antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains (Candida albicans, Aspergillus niger). nih.gov The study found that these compounds showed greater potential against the Gram-negative bacterium E. coli. nih.gov Other studies have confirmed that various phenolic acids exhibit antibacterial activity against a range of pathogens. mdpi.com For example, some azo derivatives of chloro-phenylcarbonyl compounds have shown significant inhibition against bacterial and fungal strains. nih.gov

Antimicrobial Activity of a 2-Chlorobenzoic Acid Derivative (Compound 6) Compared to Norfloxacin.
CompoundTest OrganismActivity (pMIC in µM/ml)
Compound 6 (Schiff's base of 2-chlorobenzoic acid)Overall Antimicrobial (pMICam)1.91
Compound 6 (Schiff's base of 2-chlorobenzoic acid)Escherichia coli (pMICec)2.27
Norfloxacin (Standard)Escherichia coli (pMICec)2.61
Data derived from a study on 2-chlorobenzoic acid derivatives. nih.gov

Anticancer Activity: The potential of phenolic acid derivatives as anticancer agents is an area of active research, with cytotoxicity being linked to factors like lipophilicity, which affects the rate of incorporation into cells. uc.pt While there is broad interest in these compounds, direct evidence for the anticancer activity of this compound itself is limited in the available literature. Research has often focused on more complex derivatives or metal complexes of related structures.

Anti-inflammatory Activity: The N-phenylanthranilic acid scaffold is the basis for a class of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) known as fenamates. These compounds are known to possess anti-inflammatory effects. It has been observed that the gastrointestinal toxicity often associated with NSAIDs is partly due to the presence of the free carboxylic acid group. tandfonline.com The anti-inflammatory effect of this class of compounds is generally attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation.

Prodrug Design and Biopharmaceutical Strategies Utilizing Carboxylic Acid Moieties

The carboxylic acid group of this compound is a key functional group that can be chemically modified to create prodrugs. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. amazonaws.com This strategy is often used to overcome undesirable properties of a drug, such as poor solubility or gastrointestinal side effects. amazonaws.comnih.gov

For NSAIDs containing a carboxylic acid, a common and effective prodrug strategy is esterification. amazonaws.com By converting the carboxylic acid to an ester, the acidic nature of the molecule is masked. This approach has several potential benefits:

Reduced Gastrointestinal Toxicity: The free carboxylic acid group in many NSAIDs is associated with local irritation of the stomach lining. Masking this group in the form of an ester can significantly reduce this side effect. tandfonline.comnih.gov

Improved Pharmacokinetics: Ester prodrugs can alter the absorption and distribution of the parent drug, sometimes allowing for prolonged release and a more sustained therapeutic effect. amazonaws.com

Enhanced Stability: The prodrug approach can be used to improve the stability of the active NSAID moiety. amazonaws.com

Various types of ester prodrugs have been developed for NSAIDs, including simple alkyl esters and more complex conjugates where the NSAID is linked to another molecule, such as an antioxidant, to provide additional therapeutic benefits. nih.govconsensus.app These strategies demonstrate the versatility of using the carboxylic acid group to optimize the biopharmaceutical properties of drugs like this compound. mdpi.combaranlab.org

Environmental Fate and Degradation Studies

Environmental Half-Life and Stability Under Various Conditions (e.g., Photolysis in Soil and Water)

The stability of a chemical in the environment is often quantified by its half-life, the time required for half of the initial quantity to degrade. For 6-Chloro-2-phenylbenzoic acid, this stability is influenced by factors such as sunlight (photolysis) and the surrounding medium, be it soil or water.

While specific half-life data for this compound are not extensively documented, studies on analogous compounds provide valuable insights. For example, the herbicide sulcotrione (B48614), which is structurally related, undergoes slow hydrolysis and photolysis in soil and surface water, leading to the formation of 2-chloro-4-methylsulfonyl benzoic acid. researchgate.net This suggests that this compound may also be susceptible to degradation under similar environmental pressures.

Research on the insecticide bifenthrin (B131952), which contains a phenylbenzoic acid moiety, reveals an aerobic half-life in soil ranging from 97 to 250 days, depending on the soil type. orst.edu In field studies, its half-life ranged from 122 to 345 days. orst.edu Furthermore, bifenthrin is considered stable to photolysis in water, with half-lives ranging from 276 to 416 days. orst.edu In laboratory studies, the photolysis of bifenthrin in a sterile aqueous solution under natural sunlight conditions showed a half-life of over 30 days, with calculated half-lives of 300 and 209 days for different labeled forms of the molecule. epa.gov This suggests that while degradation occurs, it can be a slow process.

Interactive Data Table: Environmental Half-Life of Related Compounds
CompoundMediumConditionHalf-LifeReference
BifenthrinSoilAerobic97-250 days orst.edu
BifenthrinSoilField Dissipation122-345 days orst.edu
BifenthrinWaterAqueous Photolysis276-416 days orst.edu
BifenthrinAcetonitrile/WaterNatural Sunlight Photolysis>30 days epa.gov

Photodegradation Pathways and Identification of Degradation Products

Photodegradation, the breakdown of chemical compounds by light, is a primary mechanism for the transformation of organic molecules in the environment. For aromatic compounds such as this compound, this process can proceed through various reaction pathways.

Investigations into the photolysis of polychlorobenzenes in the presence of benzoic acid have demonstrated the formation of polychlorophenyl radicals. justobjects.nl These reactive species can subsequently react with benzoic acid to yield substituted polychlorodiphenyl ethers and other products. justobjects.nl This indicates a potential pathway for the transformation of this compound under photolytic conditions.

The photodegradation of the herbicide sulcotrione on plant leaves results in different products than in soil and water, highlighting the influence of the environmental matrix on the degradation pathway. researchgate.net In soil and water, one of its main photoproducts is 2-chloro-4-mesylbenzoic acid. researchgate.net

Studies on the photodegradation of bifenthrin on soil have identified several minor degradation products, including 2-methyl-3-phenylbenzoic acid (BP acid) and 2-methyl-3-phenylbenzyl alcohol (BP alcohol). epa.gov

Interactive Data Table: Photodegradation Products of Related Compounds
Parent CompoundDegradation ProductReference
Sulcotrione2-chloro-4-mesylbenzoic acid (CMBA) researchgate.net
Bifenthrin2-methyl-3-phenylbenzoic acid (BP acid) epa.gov
Bifenthrin2-methyl-3-phenylbenzyl alcohol (BP alcohol) epa.gov
Bifenthrin4'-hydroxy bifenthrin epa.gov

Biodegradation Mechanisms and Microbial Transformations (e.g., Marine Microbes, Fungi)

Microbial activity is a fundamental driver of the breakdown of organic compounds in the environment. While specific studies on the biodegradation of this compound by marine microbes and fungi are not widely available, research on related compounds provides potential insights into its microbial fate.

Fungi, including marine species, are known to produce a diverse array of enzymes capable of degrading complex organic molecules. nih.gov For example, brown-rot fungi have demonstrated the ability to degrade the persistent insecticide DDT through pathways involving dechlorination. researchgate.net The degradation of benzoic acid itself by microorganisms typically involves several oxidative steps. researchgate.net

The biotransformation of the pyrethroid insecticide bifenthrin has been studied in brown-rot fungi, with identified metabolites including 2-methyl-3-phenylbenzoic acid (BP acid). researchgate.net Marine bacteria are also known to possess enzymes that can catalyze reductive dehalogenation, a reaction that could potentially be involved in the breakdown of chlorinated aromatic compounds like this compound. researchgate.net

Metabolite Formation in Environmental and Biological Systems

In biological systems, carboxylic acids are known to undergo metabolic transformations. One common pathway is the formation of acyl glucuronides, which are metabolites of many carboxylic acid-containing drugs. liverpool.ac.uk The stability and reactivity of these glucuronide conjugates can vary significantly. liverpool.ac.uk

The metabolism of bifenthrin in rats has been shown to proceed via hydrolysis of the ester linkage and oxidation. nih.gov Major metabolites identified in plasma include the hydrolysis product 2-methyl-3-phenylbenzyl alcohol and the oxidation product 2-methyl-3-phenylbenzoic acid (MPA). orst.edu These findings illustrate the types of metabolic transformations that a phenylbenzoic acid structure can undergo in a biological system.

Interactive Data Table: Metabolites of Related Compounds
Parent CompoundSystemMetaboliteReference
BifenthrinRat2-methyl-3-phenylbenzyl alcohol orst.edu
BifenthrinRat2-methyl-3-phenylbenzoic acid (MPA) orst.edu
Carboxylic Acid-Containing DrugsBiologicalAcyl glucuronides liverpool.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-2-phenylbenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of benzene derivatives followed by chlorination. For example:

Friedel-Crafts Acylation : React phenylacetyl chloride with a substituted benzene under AlCl₃ catalysis to introduce the benzoic acid moiety.

Chlorination : Use Cl₂ or SOCl₂ in anhydrous conditions at 60–80°C to introduce the chloro group at the 6-position.

  • Purification : Recrystallize using ethanol/water mixtures to isolate the product .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and optimize stoichiometry to minimize byproducts like dichlorinated derivatives .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic proton splitting patterns (e.g., para-substituted phenyl groups at δ 7.3–7.5 ppm and benzoic acid protons at δ 12–13 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons .
  • Mass Spectrometry (EI-MS) : Expect molecular ion [M]⁺ at m/z 246 (calculated for C₁₃H₉ClO₂) with fragmentation peaks at m/z 231 (loss of CH₃) and 195 (loss of Cl) .
  • XRD : Refine crystal structure using SHELX software to resolve bond lengths and angles .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

  • Methodological Answer :

  • Step 1 : Cross-validate using multiple techniques (e.g., compare NMR coupling constants with XRD-derived dihedral angles).
  • Step 2 : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data.
  • Step 3 : Re-examine sample purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting spectra .

Q. What experimental design strategies are recommended for studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) in Suzuki-Miyaura couplings.
  • Reaction Conditions : Vary solvents (DMF, toluene), bases (K₂CO₃, Cs₂CO₃), and temperatures (80–120°C).
  • Analysis : Track conversion rates via GC-MS and isolate products using flash chromatography .

Q. How can computational modeling aid in predicting the crystallographic behavior of this compound?

  • Methodological Answer :

  • Software Tools : Use Mercury or Olex2 for crystal packing analysis.
  • Parameters : Input SHELX-refined CIF files to simulate hydrogen-bonding networks (e.g., carboxylic acid dimer formation) and predict polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.